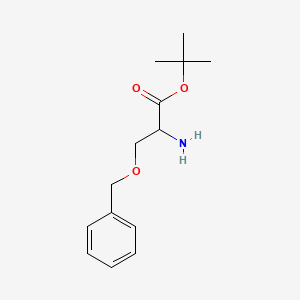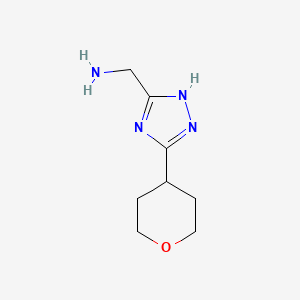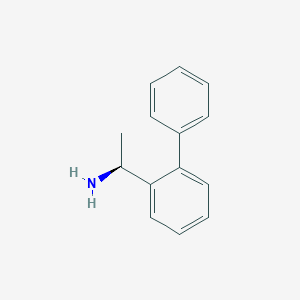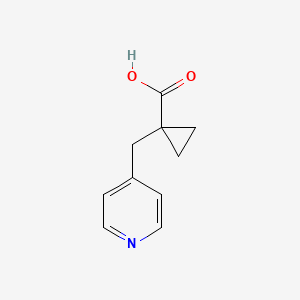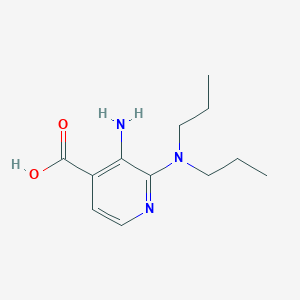
3-Amino-2-(dipropylamino)isonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-(dipropylamino)isonicotinic acid is a chemical compound with the molecular formula C12H19N3O2 It is a derivative of isonicotinic acid, which is a pyridinecarboxylic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nitration and Reduction: Starting from isonicotinic acid, nitration followed by reduction can introduce the amino group.
Industrial Production Methods
Industrial production methods for 3-Amino-2-(dipropylamino)isonicotinic acid are not well-documented. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with cost-effective and environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-2-(dipropylamino)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and dipropylamino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Amino-2-(dipropylamino)isonicotinic acid is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets and pathways. For instance, isonicotinic acid derivatives are known to inhibit enzymes involved in bacterial cell wall synthesis, which could be a potential mechanism for this compound as well.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isonicotinic acid: A pyridinecarboxylic acid with a carboxyl group at the 4-position.
Nicotinic acid:
Picolinic acid: A pyridinecarboxylic acid with a carboxyl group at the 2-position.
Uniqueness
3-Amino-2-(dipropylamino)isonicotinic acid is unique due to the presence of both amino and dipropylamino groups, which can impart distinct chemical and biological properties compared to its analogs
Eigenschaften
Molekularformel |
C12H19N3O2 |
|---|---|
Molekulargewicht |
237.30 g/mol |
IUPAC-Name |
3-amino-2-(dipropylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H19N3O2/c1-3-7-15(8-4-2)11-10(13)9(12(16)17)5-6-14-11/h5-6H,3-4,7-8,13H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
GCFPGQUYBWVITN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C1=NC=CC(=C1N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


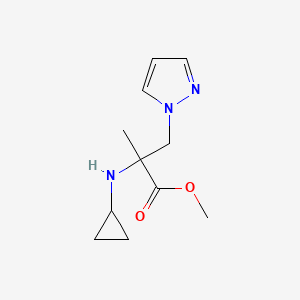

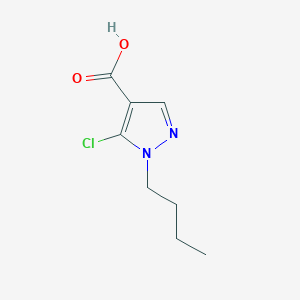


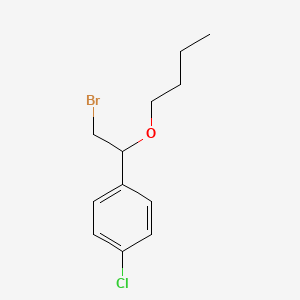
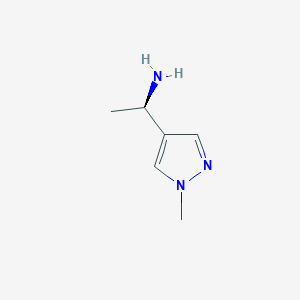

![1H,2H,3H-pyrrolo[2,3-b]pyridin-6-olhydrochloride](/img/structure/B13620169.png)
